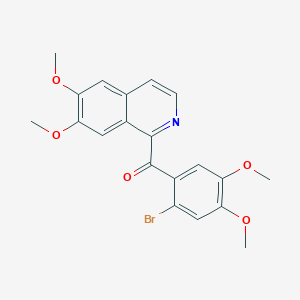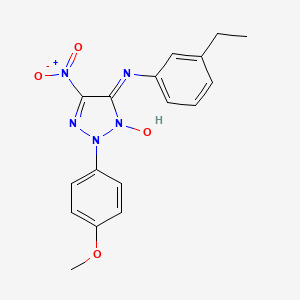![molecular formula C23H22ClF2N3O5 B4195791 N-[3,5-bis(4-morpholinylcarbonyl)phenyl]-2-chloro-4,5-difluorobenzamide](/img/structure/B4195791.png)
N-[3,5-bis(4-morpholinylcarbonyl)phenyl]-2-chloro-4,5-difluorobenzamide
Overview
Description
N-[3,5-bis(4-morpholinylcarbonyl)phenyl]-2-chloro-4,5-difluorobenzamide, also known as PARP inhibitor, is a type of small molecule drug that has gained significant attention in the field of cancer research. This drug has been found to be effective in the treatment of various types of cancer, including breast, ovarian, and prostate cancer.
Mechanism of Action
N-[3,5-bis(4-morpholinylcarbonyl)phenyl]-2-chloro-4,5-difluorobenzamide inhibitors work by inhibiting the activity of N-[3,5-bis(4-morpholinylcarbonyl)phenyl]-2-chloro-4,5-difluorobenzamide enzymes, which are involved in DNA repair. When DNA damage occurs, N-[3,5-bis(4-morpholinylcarbonyl)phenyl]-2-chloro-4,5-difluorobenzamide enzymes are activated and work to repair the damage. However, when N-[3,5-bis(4-morpholinylcarbonyl)phenyl]-2-chloro-4,5-difluorobenzamide inhibitors are present, they prevent the N-[3,5-bis(4-morpholinylcarbonyl)phenyl]-2-chloro-4,5-difluorobenzamide enzymes from repairing the DNA damage, which ultimately leads to the death of cancer cells.
Biochemical and Physiological Effects:
N-[3,5-bis(4-morpholinylcarbonyl)phenyl]-2-chloro-4,5-difluorobenzamide inhibitors have been found to have a variety of biochemical and physiological effects on cancer cells. These drugs have been shown to cause DNA damage, inhibit DNA repair, and induce cell death in cancer cells. Additionally, N-[3,5-bis(4-morpholinylcarbonyl)phenyl]-2-chloro-4,5-difluorobenzamide inhibitors have been found to have anti-inflammatory and anti-angiogenic effects.
Advantages and Limitations for Lab Experiments
N-[3,5-bis(4-morpholinylcarbonyl)phenyl]-2-chloro-4,5-difluorobenzamide inhibitors have several advantages for lab experiments. These drugs are highly specific and have been found to be effective in the treatment of various types of cancer. Additionally, N-[3,5-bis(4-morpholinylcarbonyl)phenyl]-2-chloro-4,5-difluorobenzamide inhibitors can be used in combination with other drugs to enhance their effectiveness. However, there are also limitations to the use of N-[3,5-bis(4-morpholinylcarbonyl)phenyl]-2-chloro-4,5-difluorobenzamide inhibitors in lab experiments. These drugs can be expensive and may not be readily available in all labs.
Future Directions
There are several future directions for the use of N-[3,5-bis(4-morpholinylcarbonyl)phenyl]-2-chloro-4,5-difluorobenzamide inhibitors in cancer research. One area of research is the development of new N-[3,5-bis(4-morpholinylcarbonyl)phenyl]-2-chloro-4,5-difluorobenzamide inhibitors that are more effective and have fewer side effects. Additionally, researchers are exploring the use of N-[3,5-bis(4-morpholinylcarbonyl)phenyl]-2-chloro-4,5-difluorobenzamide inhibitors in combination with other drugs to enhance their effectiveness. Finally, researchers are also studying the use of N-[3,5-bis(4-morpholinylcarbonyl)phenyl]-2-chloro-4,5-difluorobenzamide inhibitors in the treatment of other diseases, such as neurodegenerative diseases.
Scientific Research Applications
N-[3,5-bis(4-morpholinylcarbonyl)phenyl]-2-chloro-4,5-difluorobenzamide inhibitors have been extensively studied in the field of cancer research. These drugs have been found to be effective in the treatment of various types of cancer, including breast, ovarian, and prostate cancer. N-[3,5-bis(4-morpholinylcarbonyl)phenyl]-2-chloro-4,5-difluorobenzamide inhibitors work by inhibiting the activity of N-[3,5-bis(4-morpholinylcarbonyl)phenyl]-2-chloro-4,5-difluorobenzamide enzymes, which are involved in DNA repair. By inhibiting the activity of these enzymes, N-[3,5-bis(4-morpholinylcarbonyl)phenyl]-2-chloro-4,5-difluorobenzamide inhibitors prevent cancer cells from repairing DNA damage, which ultimately leads to their death.
properties
IUPAC Name |
N-[3,5-bis(morpholine-4-carbonyl)phenyl]-2-chloro-4,5-difluorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22ClF2N3O5/c24-18-13-20(26)19(25)12-17(18)21(30)27-16-10-14(22(31)28-1-5-33-6-2-28)9-15(11-16)23(32)29-3-7-34-8-4-29/h9-13H,1-8H2,(H,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNAOYODGGSIFPK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=CC(=CC(=C2)NC(=O)C3=CC(=C(C=C3Cl)F)F)C(=O)N4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22ClF2N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3,5-bis(4-morpholinylcarbonyl)phenyl]-2-chloro-4,5-difluorobenzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-{2-[(4-methyl-1-piperidinyl)carbonyl]phenyl}methanesulfonamide](/img/structure/B4195709.png)
![N-[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]benzenesulfonamide](/img/structure/B4195710.png)
![2-({[5-(1H-indol-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetyl)-1,2,3,4-tetrahydroisoquinoline](/img/structure/B4195711.png)
![(2-furylmethyl){5-[4-(4-isopropoxybenzoyl)-1-piperazinyl]-2-nitrophenyl}amine](/img/structure/B4195716.png)

![2-iodo-5-[(3,4,5-trimethoxybenzoyl)amino]benzoic acid](/img/structure/B4195739.png)

![N~1~-[4-(1-azepanylsulfonyl)phenyl]-N~2~-(4-methylphenyl)-N~2~-(methylsulfonyl)alaninamide](/img/structure/B4195755.png)
![2,2-dichloro-N-[2-(4-chlorophenyl)ethyl]-1-methylcyclopropanecarboxamide](/img/structure/B4195757.png)
![3-[(4-methylphenyl)amino]-1-(3-nitrophenyl)-2,5-pyrrolidinedione](/img/structure/B4195760.png)
![3,4-dichloro-N-(1,3-dioxooctahydro-2H-isoindol-2-yl)-N-[2-(4-methylphenyl)-2-oxoethyl]benzamide](/img/structure/B4195764.png)


